![molecular formula C15H10FN3OS2 B2360256 4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-31-0](/img/structure/B2360256.png)

4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

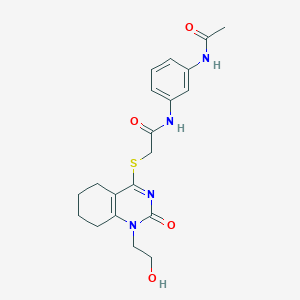

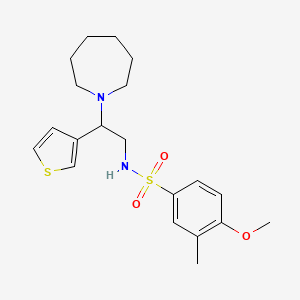

Descripción

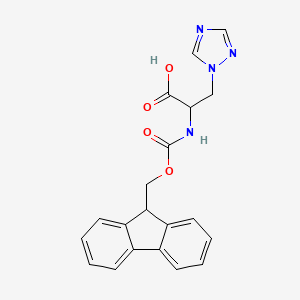

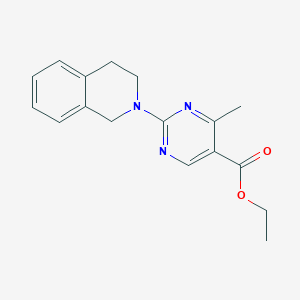

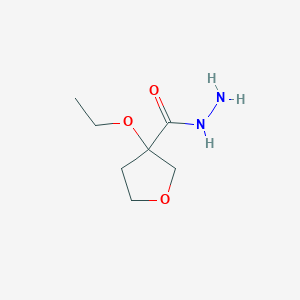

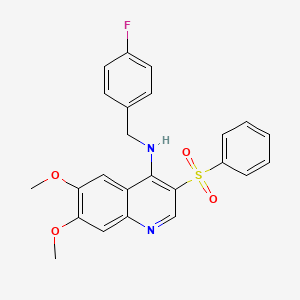

4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole (BTA) derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of benzothiazole (BT) sulfonamides, which are structurally similar to the compound , starts from simple commercially available building blocks (benzo [d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole (BT) sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and NMR data of similar compounds have been reported .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives have been investigated for their antimicrobial properties. These compounds can act as potential antibiotics, targeting various pathogens. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring . Further research could explore the specific antimicrobial effects of our compound.

Anti-Inflammatory Effects

Thiazoles exhibit anti-inflammatory activity, which could be relevant for conditions involving inflammation. Researchers have explored the anti-inflammatory potential of thiazole derivatives . Our compound might contribute to this field.

Antiviral Activity

Thiazoles, including our compound, have been studied for their anti-HIV activity . Understanding their antiviral mechanisms and potential clinical applications is crucial.

Analgesic Effects

Thiazole derivatives have been evaluated for analgesic properties. Our compound’s potential as an analgesic agent could be explored further .

Quorum Sensing Inhibition

Recent research has focused on finding novel compounds that inhibit quorum sensing without being antibiotics. Our compound’s structure suggests it might be a candidate for quorum sensing inhibition .

p53 Activation

Compound 20c, structurally related to our compound, has been considered a potential small-molecule activator of p53. Activation of p53 plays a critical role in regulating cell proliferation and apoptosis .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.

Mode of Action

Related compounds have been found to regulate the cell cycle and apoptosis byactivating p53 via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cell cycle regulation and apoptosis.

Biochemical Pathways

The compound likely affects the p53 pathway . Activation of p53 can lead to an increase in the expression of Bax , a pro-apoptotic protein, and a decrease in the expression of Bcl-2 , an anti-apoptotic protein . This imbalance can lead to apoptosis , or programmed cell death .

Result of Action

Related compounds have been found to induceG2/M cell cycle arrest and apoptosis in cancer cells . This suggests that the compound might have similar effects.

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides .

Direcciones Futuras

Benzothiazole derivatives have shown potential as anticancer agents, and further biological testing in in vivo colon cancer models is suggested . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases . Thus, these compounds can be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS2/c1-20-9-5-3-7-11-13(9)18-15(22-11)19-14-17-12-8(16)4-2-6-10(12)21-14/h2-7H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXPKVCNVBPZOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)

![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)

![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)

![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)

![2-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2360183.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)

![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)